Tétraacétate de dirhodium

Vue d'ensemble

Description

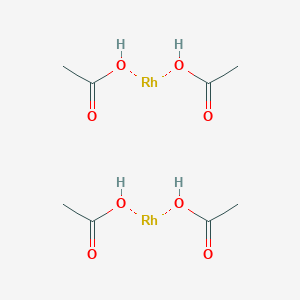

Dirhodium tetraacetate (Rh2(OAc)4) is a highly reactive organometallic compound that is widely used in organic synthesis. It is a powerful catalyst for a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. In addition to its use as a catalyst, dirhodium tetraacetate has also been used in various scientific research applications.

Applications De Recherche Scientifique

Catalyseur pour les réactions chimiques

Le tétraacétate de dirhodium est connu pour être un catalyseur efficace pour plusieurs réactions chimiques . Ces réactions comprennent :

- Décomposition des composés diazoïques

- Réaction de transfert de nitrène

- Insertion de carbène dans les liaisons C–H aliphatiques et aromatiques

- Cycloaddition aromatique

- Hydrosilylation des alcynes

- Oxydation des alcools

Agent anticancéreux potentiel

Le composé a été considéré comme un agent anticancéreux potentiel . Il forme des adduits avec des protéines comme le lysozyme de blanc d'œuf de poule (HEWL), ce qui pourrait éclairer le mécanisme d'action de ces agents anticancéreux potentiels<a aria-label="1: The compound has been considered as a potential anticancer agent13" data-citationid

Mécanisme D'action

Target of Action

Dirhodium tetraacetate, also known as Rhodium(II) acetate dimer, primarily targets proteins and DNA. It has been found to extensively react with the model protein bovine pancreatic ribonuclease (RNase A) . The compound binds to the protein via coordination of the imidazole ring of a Histidine (His) side chain . Additionally, dirhodium tetraacetate has been shown to bind to B-DNA double helical structures .

Mode of Action

The interaction of dirhodium tetraacetate with its targets involves the coordination of the imidazole ring of a His side chain to one of its axial sites . This binding occurs while the dirhodium center and the acetato ligands remain unmodified . The compound extensively reacts with RNase A, indicating a strong interaction with this protein .

Biochemical Pathways

It’s known that the compound can break up the direct rh(ii)–rh(ii) bond and its carboxylate framework in the presence of glutathione, an antioxidant present in cells . This reaction could potentially affect various biochemical pathways, including those involving glutathione.

Result of Action

The binding of dirhodium tetraacetate to proteins and DNA can result in various molecular and cellular effects. For instance, the binding to RNase A could potentially affect the protein’s function . Additionally, the compound’s interaction with DNA could influence DNA structure and function . These interactions could potentially contribute to the compound’s cytotoxic activity .

Action Environment

The action, efficacy, and stability of dirhodium tetraacetate can be influenced by various environmental factors. For example, the presence of glutathione can lead to the breakdown of the compound’s Rh(II)–Rh(II) bond and carboxylate framework

Safety and Hazards

Dirhodium tetraacetate causes skin irritation and serious eye irritation. Protective measures include wearing safety glasses with side shields or goggles or face shield, wearing chemical resistant gloves, and using an organic vapor respirator if airborne levels are not maintained or if ventilation is inadequate .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Dirhodium tetraacetate extensively reacts with proteins such as bovine pancreatic ribonuclease (RNase A) . The metal compound binds the protein via coordination of the imidazole ring of a His side chain to one of its axial sites, while the dirhodium center and the acetato ligands remain unmodified . This interaction provides valuable information for the design of artificial dirhodium-containing metalloenzymes .

Cellular Effects

Dirhodium tetraacetate exhibits an appreciable carcinostatic activity, though lower than cisplatin .

Molecular Mechanism

The structure of the dirhodium/DNA adduct reveals a dimetallic center binding to an adenine via axial coordination . This interaction with DNA could play a crucial role in the antitumor properties of dirhodium tetraacetate .

Propriétés

| 1. Design of Synthesis Pathway: The synthesis pathway for Dirhodium tetraacetate involves the reaction of Rhodium(II) acetate dimer with Acetic anhydride in an inert atmosphere. 2. Starting Materials: - Rhodium(II) acetate dimer - Acetic anhydride 3. Reaction: - In an inert atmosphere, Rhodium(II) acetate dimer and Acetic anhydride are mixed in a 1:4 molar ratio. - The mixture is stirred at room temperature for 24 hours. - The resulting solid is filtered and washed with diethyl ether. - The product is then recrystallized from acetonitrile to yield Dirhodium tetraacetate. { "Design of Synthesis Pathway": "The synthesis pathway for Dirhodium tetraacetate involves the reaction of Rhodium(II) acetate dimer with Acetic anhydride in an inert atmosphere.", "Starting Materials": ["Rhodium(II) acetate dimer", "Acetic anhydride"], "Reaction": ["In an inert atmosphere, Rhodium(II) acetate dimer and Acetic anhydride are mixed in a 1:4 molar ratio.", "The mixture is stirred at room temperature for 24 hours.", "The resulting solid is filtered and washed with diethyl ether.", "The product is then recrystallized from acetonitrile to yield Dirhodium tetraacetate."] } | |

Numéro CAS |

15956-28-2 |

Formule moléculaire |

C8H12O8Rh2 |

Poids moléculaire |

441.99 g/mol |

Nom IUPAC |

rhodium(2+);tetraacetate |

InChI |

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |

Clé InChI |

SYBXSZMNKDOUCA-UHFFFAOYSA-J |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |

SMILES canonique |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |

Autres numéros CAS |

42204-14-8 15956-28-2 |

Description physique |

Green powder; Insoluble in water; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

Tetrakis(μ-acetato)di-rhodium (Rh-Rh); Tetrakis[μ-(acetato-O:O’)]di-Rhodium(Rh-Rh); Bis(Rhodium diacetate); Dirhodium Tetraacetate; Dirhodium(II)tetraacetate; NSC 156310; Rhodium Acetate; Rhodium Diacetate Dimer; Rhodium(II) Acetate; Tetraacetatodir |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)